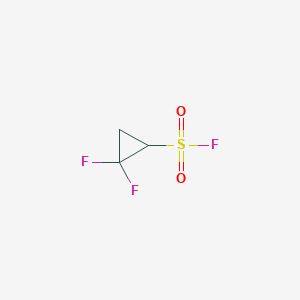

2,2-Difluorocyclopropane-1-sulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluorocyclopropane-1-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3O2S/c4-3(5)1-2(3)9(6,7)8/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHJBGGLTJINDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1936720-48-7 | |

| Record name | 2,2-difluorocyclopropane-1-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluorocyclopropane-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 2,2-difluorostyrenes with appropriate sulfonylating agents under controlled conditions. For instance, the reaction of 2,2-difluorostyrenes with sulfuryl fluoride gas (SO2F2) in the presence of a catalyst can yield the desired sulfonyl fluoride compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluorocyclopropane-1-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Addition Reactions: The cyclopropane ring can undergo addition reactions with electrophiles or nucleophiles, resulting in ring-opening or ring-expansion products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sulfuryl fluoride, potassium fluoride, and various nucleophiles. Reaction conditions often involve the use of solvents such as acetonitrile or diglyme, and catalysts like 18-crown-6-ether to facilitate the reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield sulfonamide derivatives, while addition reactions can produce ring-expanded or ring-opened compounds .

Scientific Research Applications

2,2-Difluorocyclopropane-1-sulfonyl fluoride has several scientific research applications, including:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

Chemical Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to form covalent bonds with specific amino acid residues.

Drug Discovery: It serves as a precursor in the development of pharmaceuticals, particularly in the design of enzyme inhibitors.

Materials Science: The compound is utilized in the fabrication of advanced materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2,2-Difluorocyclopropane-1-sulfonyl fluoride involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The sulfonyl fluoride group is highly reactive towards nucleophiles, such as the hydroxyl or amino groups in proteins, leading to the formation of stable covalent adducts. This reactivity makes it a valuable tool in chemical biology for studying enzyme mechanisms and protein-ligand interactions .

Comparison with Similar Compounds

Table 1: Functional Group Comparison

| Property | 2,2-Difluorocyclopropane-1-sulfonyl Fluoride | 2,2-Difluorocyclopropanecarboxylic Acid |

|---|---|---|

| Functional Group | -SO₂F (electrophilic) | -COOH (acidic) |

| Reactivity | Nucleophilic substitution | Decarboxylation, esterification |

| Bioactivity Potential | Covalent enzyme inhibition | Prodrug synthesis |

1,1-Difluorocyclopropane Derivatives

Structural Insight : These derivatives feature fluorine atoms at the 1-position of the cyclopropane ring, unlike the 2,2-difluoro substitution in the target compound. This positional difference alters ring strain and electronic effects .

Key Comparisons :

- Synthesis : Both classes are synthesized via [2+1] cycloadditions, but 1,1-difluorocyclopropanes often require specialized fluorinating agents (e.g., SF₄).

- Biological Activity : 1,1-Difluorocyclopropanes are explored in agrochemicals for their metabolic stability, whereas sulfonyl fluoride derivatives may target enzymatic cysteine residues .

Table 2: Positional Effects of Fluorine Substitution

| Property | This compound | 1,1-Difluorocyclopropane Derivatives |

|---|---|---|

| Fluorine Position | 2-position (two substituents) | 1-position (two substituents) |

| Ring Strain | High (adjacent substituents) | Moderate (opposite substituents) |

| Typical Applications | Medicinal chemistry | Agrochemicals, polymers |

Benzene Sulfonyl Fluoride

Structural Contrast : Aromatic sulfonyl fluorides lack the strained cyclopropane ring, resulting in lower electrophilicity but greater thermal stability.

Key Comparisons :

- Reactivity : The cyclopropane derivative’s ring strain enhances electrophilicity, enabling faster reactions with nucleophiles compared to aromatic analogs.

- Electronic Effects : Fluorine atoms on the cyclopropane ring further polarize the sulfonyl fluoride group, increasing its reactivity in aqueous environments.

Table 3: Cyclopropane vs. Aromatic Sulfonyl Fluorides

| Property | This compound | Benzene Sulfonyl Fluoride |

|---|---|---|

| Ring Type | Strained cyclopropane | Aromatic (resonance-stabilized) |

| Electrophilicity | High (due to ring strain and fluorine) | Moderate |

| Stability in Water | Hydrolyzes rapidly | Slow hydrolysis |

Biological Activity

2,2-Difluorocyclopropane-1-sulfonyl fluoride (DFCSF) is a synthetic compound that has garnered significant interest due to its unique structural properties and potential biological applications. This article explores the biological activity of DFCSF, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

DFCSF is characterized by the presence of a cyclopropane ring with two fluorine atoms and a sulfonyl fluoride group. The fluorinated cyclopropane structure contributes to its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry.

The biological activity of DFCSF primarily stems from its ability to interact with various enzymes and receptors. The sulfonyl fluoride moiety acts as an electrophile, enabling covalent modification of nucleophilic sites in proteins. This interaction can lead to the inhibition of enzymatic activity or modulation of signaling pathways.

Biological Activity Overview

Research has indicated that DFCSF exhibits a range of biological activities:

- Enzyme Inhibition : DFCSF has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell metabolism.

- Antiviral Properties : Preliminary studies suggest that DFCSF may possess antiviral activity, although further research is needed to elucidate its efficacy against specific viral targets.

- Cytotoxicity : In vitro assays have demonstrated that DFCSF can induce cytotoxic effects in various cancer cell lines, highlighting its potential as an anticancer agent.

Case Studies

-

Cytotoxic Effects in Cancer Cells :

A study evaluated the cytotoxic effects of DFCSF on glioblastoma cells, revealing an IC50 value significantly lower than that of non-fluorinated counterparts. The fluorinated derivatives showed enhanced binding affinity to hexokinase, a key enzyme in glycolysis, suggesting a mechanism for their increased cytotoxicity . -

Antiviral Activity :

Another investigation focused on the antiviral properties of DFCSF against RNA viruses. The compound demonstrated moderate inhibitory effects on viral replication in cell cultures, indicating potential for further development as an antiviral agent .

Comparative Analysis

The following table summarizes the biological activities of DFCSF compared to other related compounds:

| Compound | Enzyme Inhibition | Antiviral Activity | Cytotoxicity (IC50) |

|---|---|---|---|

| This compound (DFCSF) | Yes | Moderate | Low (specific value) |

| 2-Deoxy-D-glucose (2-DG) | Yes | Not applicable | Moderate |

| Halogenated 2-DG Derivatives | Yes | Not applicable | Low |

Q & A

Basic Research Questions

What are the standard synthetic routes for 2,2-difluorocyclopropane-1-sulfonyl fluoride, and how can reaction efficiency be optimized?

Methodological Answer:

The compound can be synthesized via asymmetric cyclopropanation using precursors like difluorinated alkenes and sulfonyl fluorides. A multi-step approach involves:

Friedel-Crafts acylation of o-difluorobenzene derivatives.

Enantiospecific carbonyl reduction to generate cyclopropane intermediates.

Sulfonylation with sulfuryl fluoride (SO₂F₂) under controlled anhydrous conditions .

To optimize efficiency:

- Use palladium-catalyzed cross-coupling for regioselective cyclopropane formation (e.g., cyclic alkenylsulfonyl fluoride synthesis via Pd-mediated pathways) .

- Monitor reaction progress with 19F NMR to track fluorinated intermediates and minimize side reactions.

Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- 2D NMR with Response Factors : Quantify purity using heteronuclear single quantum coherence (HSQC) and compare against reference compounds like dimethylsulfone to calibrate signal intensity .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular mass and fragmentation patterns, especially for sulfonyl fluoride (-SO₂F) groups.

- Ion Chromatography : Detect trace fluoride ions (F⁻) to assess hydrolytic stability, critical for validating storage conditions .

Advanced Research Questions

How does the stability of this compound vary under different experimental conditions?

Methodological Answer:

- Thermal Stability : Perform thermogravimetric analysis (TGA) at 25–150°C to identify decomposition thresholds.

- Hydrolytic Sensitivity : Conduct kinetic studies in buffered solutions (pH 3–10) with 19F NMR to monitor SO₂F hydrolysis to SO₂OH .

- Light Exposure : Use UV-vis spectroscopy to track photolytic degradation, noting increased instability under UV light (λ = 254 nm).

How can researchers resolve contradictions in reported reactivity data for fluorinated cyclopropane sulfonyl fluorides?

Methodological Answer:

- Meta-Analysis Framework : Apply the Fluoride Science Quality Assessment Worksheet to evaluate study rigor, including sample size, analytical validity, and reproducibility .

- Comparative Reactivity Studies : Test the compound against analogs (e.g., 4,4-difluorocyclohexene sulfonyl fluoride) under identical conditions to isolate structural vs. experimental variables .

What strategies mitigate risks when studying biological interactions of fluorinated sulfonyl fluorides?

Methodological Answer:

- In Vitro Screening : Use fluoride-specific electrodes to quantify F⁻ release in cell culture media, correlating with cytotoxicity .

- Reactivity Profiling : Employ click chemistry (e.g., sulfur(VI) fluoride exchange [SuFEx]) to map covalent interactions with proteins/enzymes .

- Reference Toxicological Data : Compare results to neurotoxicity studies of structurally related fluorides (e.g., sodium fluoride) to identify mechanistic parallels .

How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess strain energy in the cyclopropane ring and electrophilicity of the sulfonyl fluoride group.

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways in Pd-catalyzed systems .

What safety protocols are critical for handling fluorinated sulfonyl fluorides in laboratory settings?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, face shields, and fluoropolymer-coated lab coats to prevent skin/eye contact.

- Ventilation : Conduct reactions in fume hoods with HEPA filters to capture volatile fluoride byproducts.

- Emergency Procedures : Neutralize spills with calcium carbonate (CaCO₃) to precipitate fluoride ions, followed by disposal as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.